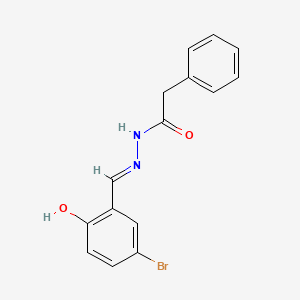![molecular formula C21H31N3O B6128665 7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6128665.png)
7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. 5]decan-6-one.
Wirkmechanismus
The mechanism of action of 7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been proposed that the compound acts by inhibiting various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. The compound has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have neuroprotective effects and improve cognitive function by reducing oxidative stress and inflammation. Additionally, the compound has shown antidepressant-like effects by modulating the levels of various neurotransmitters, including serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments. The compound is relatively easy to synthesize and has high purity and yield. It is also stable under various conditions and can be stored for long periods. However, the compound has some limitations, including its low solubility in water and some organic solvents. This can make it difficult to use in some experiments, and alternative solvents may need to be used.
Zukünftige Richtungen
There are several future directions for the study of 7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate the compound's mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapeutic agents. Another direction is to study the compound's pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, the compound could be tested in combination with other drugs to determine its potential synergistic effects. Finally, the compound could be modified to improve its solubility and bioavailability, which could enhance its therapeutic potential.
Synthesemethoden
The synthesis of 7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been achieved through various methods, including one-pot synthesis, multi-step synthesis, and microwave-assisted synthesis. The one-pot synthesis involves the reaction of cyclohexanone, 2-bromoethylamine hydrobromide, and 2-pyridinemethanamine in the presence of a base and a solvent. The multi-step synthesis involves the reaction of cyclohexanone with 2-bromoethylamine hydrobromide to form 7-(cyclohexylmethyl)-2-aminospiro[4.5]decan-6-one, which is then reacted with 2-pyridinemethanamine to form the final product. The microwave-assisted synthesis involves the reaction of cyclohexanone, 2-bromoethylamine hydrobromide, and 2-pyridinemethanamine in the presence of a base and a solvent under microwave irradiation. The yield and purity of the product vary depending on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Additionally, the compound has shown antidepressant-like effects in animal models of depression.
Eigenschaften
IUPAC Name |
7-(cyclohexylmethyl)-2-(pyridin-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c25-20-21(10-6-13-24(20)15-18-7-2-1-3-8-18)11-14-23(17-21)16-19-9-4-5-12-22-19/h4-5,9,12,18H,1-3,6-8,10-11,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJPJTAEGJOEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC3(C2=O)CCN(C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-3-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6128598.png)
![2-[(1-allyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B6128603.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B6128615.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)heptanamide](/img/structure/B6128627.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B6128634.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B6128638.png)
![methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6128651.png)

![1-{2-[(5-chloro-3-fluoro-2-pyridinyl)amino]ethyl}-3-piperidinol](/img/structure/B6128672.png)
![2-{[2-(1-naphthylamino)-2-oxoethyl]thio}ethyl 1-benzofuran-2-carboxylate](/img/structure/B6128673.png)
![N-(1-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B6128680.png)
![3-(4-fluorophenyl)-2-methyl-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6128688.png)
